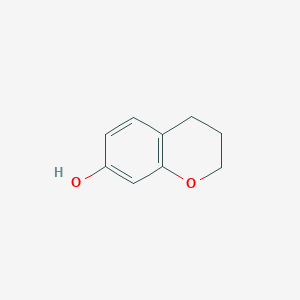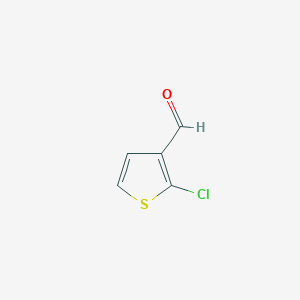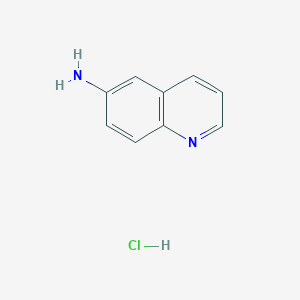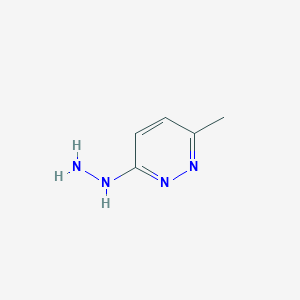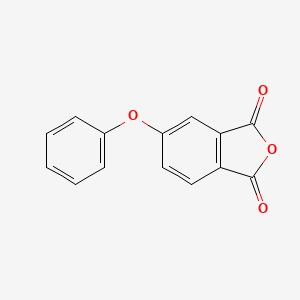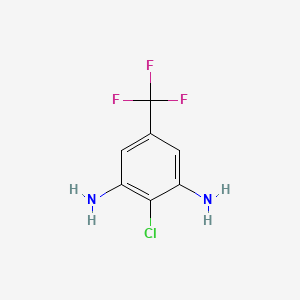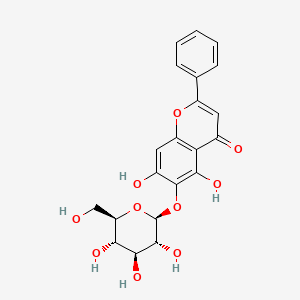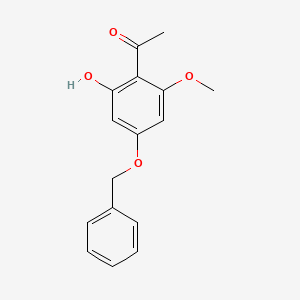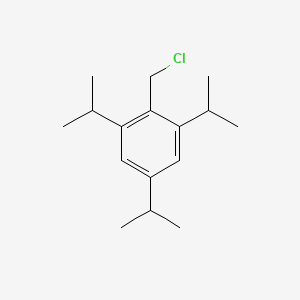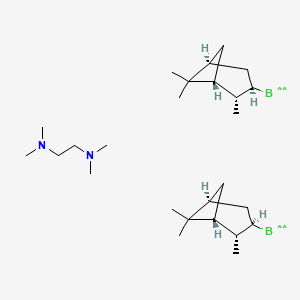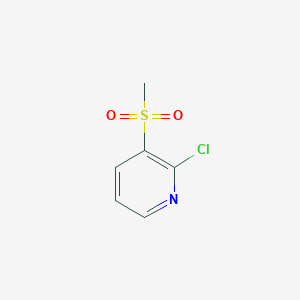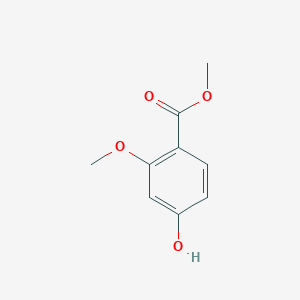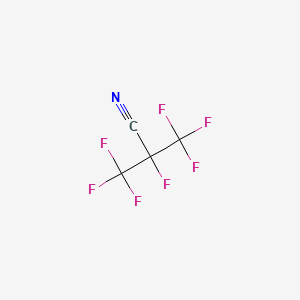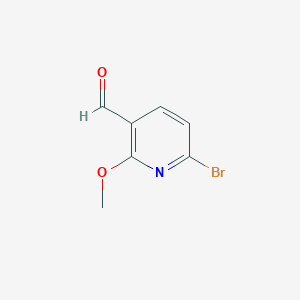
6-溴-2-甲氧基烟酰醛
描述
6-Bromo-2-methoxynicotinaldehyde (6-BNM) is a compound derived from nicotinic acid (vitamin B3) and is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water. 6-BNM is a useful reagent for organic synthesis, and has been used in a variety of scientific applications. In
科学研究应用
Photolabile Protecting Group : 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) has been utilized as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This application demonstrates the release of various compounds, including benzaldehyde and acetophenone, upon exposure to light (Lu, Fedoryak, Moister, & Dore, 2003).
Synthesis of Pharmaceutical Intermediates : The compound has been used in the synthesis of intermediates like 6-Methoxy-2-naphthaldehyde, a crucial intermediate in the production of Nabumetone. This process involves various steps like bromination, reduction, and methylation (Guo-tong, 2007).
Organocatalyst in Chemical Synthesis : Isonicotinic acid, a related compound, has been used as a dual and biological organocatalyst in the preparation of pyranopyrazoles. This highlights the role of similar compounds in facilitating complex chemical reactions (Zolfigol et al., 2013).
Fluorescent Labeling Reagent : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, has been used as a fluorescent labeling reagent for the high-performance liquid chromatographic analysis of bile acids, demonstrating the compound's utility in analytical chemistry (Cavrini et al., 1993).
Synthesis of Optical Materials : The compound has been involved in the growth characterization and study of nonlinear optical properties, which is significant for materials science and photonics research (Sarojini, Narayana, Indira, & Lobo, 2005).
属性
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFLECKNDNCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483295 | |
| Record name | 6-Bromo-2-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxynicotinaldehyde | |
CAS RN |
58819-88-8 | |
| Record name | 6-Bromo-2-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

